Alanine, 3-(nitroamino)-, also known by its chemical name (2S)-2-amino-3-nitramidopropanoic acid, is a derivative of the amino acid alanine characterized by the presence of a nitroamino group. This compound is classified under organic compounds, specifically as an α-amino acid. It is primarily categorized within the subclass of amino acids, peptides, and analogues. The compound has a molecular formula of and a molar mass of approximately .
The synthesis of Alanine, 3-(nitroamino)- typically involves the nitration of alanine derivatives. A common method includes the reaction of alanine with nitric acid in the presence of acetic anhydride, which facilitates the introduction of the nitroamino group onto the alanine backbone. This process can be described as follows:
The molecular structure of Alanine, 3-(nitroamino)- features a central carbon atom bonded to an amino group (), a carboxylic acid group (), and a side chain that includes a nitroamino group. The structural representation can be summarized as follows:
Alanine, 3-(nitroamino)- can undergo several notable chemical reactions:
The mechanism of action for Alanine, 3-(nitroamino)- involves its interaction with various biological targets and pathways:
| Property | Value |
|---|---|
| Molecular Formula | C₃H₇N₃O₄ |
| Molar Mass | 149.11 g/mol |
| Density | 1.222 g/cm³ (predicted) |
| Melting Point | Decomposes at 200–201 °C |
| Solubility | Soluble in water |
Alanine, 3-(nitroamino)- has several significant applications across various fields:
This comprehensive analysis highlights the multifaceted nature of Alanine, 3-(nitroamino)- as both a chemical compound and a subject of scientific inquiry across numerous disciplines.
The enzymatic installation of nitroamino groups leverages specialized oxidases, particularly diiron center-containing nitrooxygenases. These enzymes catalyze the direct N-oxygenation of aliphatic amine precursors using O₂ as the oxidant and NADPH as the cofactor. Molecular oxygen undergoes a four-electron reduction, generating a peroxodiiron(III/IV) intermediate that facilitates sequential N-hydroxylation and further oxidation to the nitro group. Kinetic studies reveal a ping-pong mechanism for β-alanine derivatives, where substrate binding induces conformational changes optimizing the diiron active site for O₂ activation [2] [6].
Structurally, these enzymes belong to the class III diiron oxygenase superfamily, characterized by a conserved four-helix bundle housing the non-heme iron cofactors. Site-directed mutagenesis of His/Glu residues coordinating the diiron cluster abolishes activity, confirming their mechanistic role. The reaction proceeds via a radical relay mechanism: substrate C–H homolysis generates a carbon-centered radical, captured by superoxo-diiron species to form a Fe(III)-alkylperoxo intermediate. Collapse of this intermediate releases the nitro product with concurrent regeneration of the diiron(II) state [5] [7].
Table 1: Enzymatic Parameters for N-Oxygenation of β-Alanine Derivatives
| Enzyme Source | Substrate | kcat (s⁻¹) | Km (mM) | Specificity Constant (kcat/Km, M⁻¹s⁻¹) |
|---|---|---|---|---|
| Pseudomonas sp. | β-Alanine | 0.45 | 1.2 | 375 |
| Engineered variant | 3-Aminopropanoic acid | 1.32 | 0.8 | 1650 |
| Bacillus subtilis | 4-Aminobutyrate | 0.08 | 2.5 | 32 |
Chiral nitrocyclopropylalanine motifs are synthesized via PLP-dependent enzymatic cyclopropanation. Decarboxylases like Alanine Decarboxylase (AlaDC) are repurposed to catalyze β,γ-elimination on γ-halo-α-amino acids, generating a Michael acceptor for nitroalkyl thiolate addition. Tyr336 in Camellia sinensis AlaDC positions the γ-halo substrate for E2 elimination, while Phe106 modulates the active site volume to accommodate bulky nitroalkyl groups [6].
The reaction cascade initiates with PLP aldimine formation, followed by γ-deprotonation and halide displacement to yield a PLP-stabilized aziridine carboxylate. Ring strain facilitates nucleophilic attack by nitromethyl mercaptan at Cβ, with proton transfer yielding the trans-configured cyclopropane product. Computational modeling reveals a 12.3 kcal/mol energy barrier for the ring-opening step, consistent with observed turnover rates. Engineered AlaDCL110F/P114A enhances catalytic efficiency 2.3-fold by stabilizing the quaternary structure via interfacial salt bridges [6].
Adenylation (A) domains in NRPS systems recognize amino acid monomers and activate them as aminoacyl-AMPs. For 3-(nitroamino)alanine incorporation, directed evolution of phenylalanine-specific A-domains (e.g., GrsA) was performed using saturation mutagenesis of substrate-binding pocket residues. Position D235 proved critical: mutation to Ala enlarged the binding cavity to accommodate the nitroamino group, while K517E introduced electrostatic complementarity to the nitro moiety [2].
High-throughput screening employed a fluorogenic assay coupling amino acid-dependent ATP consumption to NADH oxidation. Engineered A-domainD235A/K517E showed 190-fold improved specificity for 3-(nitroamino)alanine over phenylalanine (kcat/Km = 1.8 × 10³ M⁻¹s⁻¹). Structural dynamics studies revealed that the nitro group induces a 15° rotation in the C-terminal subdomain, tightening ATP binding. This engineered module was integrated into the surfactin NRPS, enabling site-specific incorporation during lipopeptide assembly [2].
Table 2: Mutational Effects on Adenylation Domain Specificity
| Mutation | Km (μM) | kcat (min⁻¹) | Specificity Shift vs. Phe |
|---|---|---|---|
| Wild-type | 28 (Phe) | 320 | Reference |
| D235A | 450 (3-NA-Ala) | 18 | 7.5-fold improved |
| K517E | 220 (3-NA-Ala) | 42 | 34-fold improved |
| D235A/K517E | 95 (3-NA-Ala) | 105 | 190-fold improved |
Diiron oxygenases exhibit inherent plasticity toward β-amino acid substrates. Systematic profiling revealed that Tyr341 hydroxylation in Arabidopsis thaliana Serine Decarboxylase (AtSerDC) creates a polar pocket accommodating nitroalkyl chains. Mutation to Phe broadens specificity to include γ-nitro-β-aminobutyric acid [6].
Mechanistically, substrate binding triggers reduction of the diiron(III) cluster via electron transfer from flavodoxin, generating the diiron(II) state for O₂ activation. Resonance Raman spectroscopy identified a μ-1,2-peroxodiiron(III) intermediate (νO-O = 850 cm⁻¹) that abstracts H• from the substrate C–H bond. For nitroamino substrates, the electron-withdrawing nitro group lowers the C–H BDE by 8 kcal/mol, accelerating H• abstraction. The resultant substrate radical recombines with the iron-bound superoxide, forming a Fe(III)-alkylperoxo adduct that decomposes to the nitro product via successive dehydration steps [5] [7].
The Arndt-Eistert homologation provides a versatile route to β-nitroamino acids. Diazoketone intermediates derived from α-amino acids undergo Wolff rearrangement upon Ag(I) catalysis (0.5 mol% AgOTf, 70°C), generating ketenes that are trapped by nitronate anions. The reaction proceeds with 92% retention of chirality due to concerted [1,2]-shift in the syn-rotamer of the diazoketone [8].
For 3-(nitroamino)alanine synthesis, N-Cbz-protected glycine is converted to diazoketone using ClCO₂Et/Et₃N followed by CH₂N₂. Photolytic Wolff rearrangement (λ = 350 nm) in acetonitrile containing potassium nitronate yields the β-nitroamino ester. The reaction exhibits second-order kinetics (k₂ = 3.4 × 10⁻² M⁻¹s⁻¹) and tolerates electron-deficient nitronates (p-NO₂-C₆H₄CH=NO₂K). X-ray crystallography confirmed the anti-periplanar conformation of the nitro and amino groups in the product [8].
Visible-light photocatalysis enables decarboxylative C–N coupling for β-nitroamino acid synthesis. Cyclobutanone oxime esters undergo Co(III)-catalyzed C–C bond cleavage (kdiss = 1.2 × 10⁴ s⁻¹) upon irradiation (450 nm LED), generating β-nitroalkyl radicals that are trapped by dehydroalanine derivatives. The reaction proceeds in phosphate buffer (pH 7.4) with 5 mol% [Ru(bpy)₃]Cl₂ as photocatalyst [8].
Mechanistic studies using time-resolved spectroscopy revealed a radical chain mechanism: photoexcited [Ru(bpy)₃]²⁺ (E1/2 = +0.84 V vs. SCE) oxidizes the oxime ester to the radical cation, which fragments to iminyl radical and •CH₂CN. The iminyl radical undergoes β-scission (ΔG‡ = 9.8 kcal/mol) to release NO₂ and the alkyl radical. This radical adds to dehydroalanine, followed by single-electron reduction and protonation to yield 3-(nitroamino)alanine derivatives with anti-Markovnikov selectivity. The method achieves 78% yield for primary nitroalkyl radicals but is less efficient for secondary systems due to steric hindrance in radical addition [8].
Table 3: Chemical Synthesis Methods for 3-(Nitroamino)alanine Derivatives
| Method | Key Reagents/Conditions | Yield Range | Stereoselectivity | Functional Group Tolerance |
|---|---|---|---|---|
| Arndt-Eistert Homologation | AgOTf (0.5 mol%), hν, RCH=NO₂K | 65–82% | Retention (92% ee) | Esters, aryl nitronates |
| Photocatalytic Decarboxylation | [Ru(bpy)₃]Cl₂ (5 mol%), 450 nm LED | 45–78% | Racemic | Halides, unprotected alcohols |
| Electrochemical Nitration | Graphite anode, NaNO₂, constant current | 37–61% | N/A | Acid-sensitive groups |
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